molecular formula C23H19N5OS B4371505 N~5~-(1-BENZYL-1H-PYRAZOL-4-YL)-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE

N~5~-(1-BENZYL-1H-PYRAZOL-4-YL)-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B4371505
M. Wt: 413.5 g/mol
InChI Key: ZHROIAMSUAWUPU-UHFFFAOYSA-N
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Description

N~5~-(1-BENZYL-1H-PYRAZOL-4-YL)-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(1-BENZYL-1H-PYRAZOL-4-YL)-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 3-methyl-1-phenyl-2-pyrazolin-5-one with aromatic aldehydes in the presence of a catalyst such as sodium acetate . The reaction conditions often include room temperature and a solvent like ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N~5~-(1-BENZYL-1H-PYRAZOL-4-YL)-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N~5~-(1-BENZYL-1H-PYRAZOL-4-YL)-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N5-(1-BENZYL-1H-PYRAZOL-4-YL)-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It may inhibit enzymes such as acetyl-CoA carboxylases, which play a role in fatty acid biosynthesis and oxidation . This inhibition can modulate metabolic pathways and exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~5~-(1-BENZYL-1H-PYRAZOL-4-YL)-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE stands out due to its unique structural features, which confer specific biological activities and chemical reactivity. Its combination of pyrazole and thieno[2,3-c]pyrazole moieties makes it a versatile compound for various applications.

Properties

IUPAC Name

N-(1-benzylpyrazol-4-yl)-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5OS/c1-16-20-12-21(30-23(20)28(26-16)19-10-6-3-7-11-19)22(29)25-18-13-24-27(15-18)14-17-8-4-2-5-9-17/h2-13,15H,14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHROIAMSUAWUPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(S2)C(=O)NC3=CN(N=C3)CC4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~5~-(1-BENZYL-1H-PYRAZOL-4-YL)-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N~5~-(1-BENZYL-1H-PYRAZOL-4-YL)-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N~5~-(1-BENZYL-1H-PYRAZOL-4-YL)-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N~5~-(1-BENZYL-1H-PYRAZOL-4-YL)-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N~5~-(1-BENZYL-1H-PYRAZOL-4-YL)-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N~5~-(1-BENZYL-1H-PYRAZOL-4-YL)-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE

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